Product packaging for Hexyl docosanoate(Cat. No.:CAS No. 26720-37-6)

Hexyl docosanoate

Cat. No.: B12653457
CAS No.: 26720-37-6
M. Wt: 424.7 g/mol
InChI Key: SZHHTCPIUIMTIX-UHFFFAOYSA-N
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Description

Hexyl Docosanoate, also known as hexyl behenate, is a long-chain saturated ester with the chemical formula C₂₈H₅₆O₂ and a molecular weight of 424.75 g/mol . It is characterized by its high lipophilicity, evidenced by an estimated logP (o/w) of 13.461 and extremely low water solubility (3.375e-008 mg/L at 25°C) . This ester is a solid at room temperature with a calculated density of 0.859 g/cm³, a high boiling point of approximately 462.2°C, and a high flash point of 240.8°C . Its high molecular weight and saturated carbon chain contribute to its significant hydrophobicity and stability. Given its properties, this compound is a compound of interest in various research fields. It serves as a valuable standard in analytical chemistry, particularly in chromatographic studies for the identification and quantification of long-chain esters . In material science, it is investigated for its potential as a lubricant or a softening agent due to its high molecular weight and thermal stability . Furthermore, its role in lipid bilayer formation and membrane dynamics makes it a relevant subject in biophysical studies . Researchers also utilize this ester in formulation science to explore its effects on the texture, moisture-retention, and stability of various systems, leveraging its non-polar nature . This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any personal use. The provided information is for research purposes and should not be considered a specification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O2 B12653457 Hexyl docosanoate CAS No. 26720-37-6

Properties

CAS No.

26720-37-6

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

hexyl docosanoate

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h3-27H2,1-2H3

InChI Key

SZHHTCPIUIMTIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCC

Origin of Product

United States

Preparation Methods

Esterification Reaction

  • Reactants: Docosanoic acid and hexanol.
  • Catalysts: Commonly sulfuric acid, p-toluenesulfonic acid, or acid ion-exchange resins.
  • Conditions: Typically reflux under anhydrous conditions to drive the equilibrium toward ester formation.
  • Water Removal: Continuous removal of water formed during the reaction is essential to shift equilibrium and increase yield.

Alternative Synthesis via Reduction and Esterification

While direct esterification is standard, some processes involve multi-step synthesis starting from unsaturated precursors:

  • Step 1: Hydrogenation of cis-13-docosenoic acid to docosanoic acid using palladium on charcoal catalyst under hydrogen pressure.
  • Step 2: Reduction of docosanoic acid to docosanol using reducing agents such as sodium borohydride in tetrahydrofuran (THF) with iodine or boron trifluoride etherate as co-catalysts.
  • Step 3: Esterification of docosanol with hexanol or direct esterification of docosanoic acid with hexanol to form this compound.

This multi-step approach is more complex but allows for high purity intermediates and controlled synthesis.

Catalytic and Solvent Systems

  • Solvents: THF, methanol, ethanol, isopropanol, toluene, benzene, and ethers like methyl tert-butyl ether (MTBE) are used depending on the step.
  • Catalysts: Acid catalysts for esterification; palladium on charcoal for hydrogenation; sodium borohydride with iodine or BF3 etherate for reduction.
  • Temperature and Pressure: Esterification typically occurs at reflux temperatures (~60-130°C), hydrogenation under 6-8 kg/cm² hydrogen pressure, and reductions at 0-30°C to control reaction rates and selectivity.

Detailed Reaction Conditions and Yields

Step Reactants/Conditions Catalyst/Agent Temperature (°C) Pressure (kg/cm²) Yield (%) Purity (%) Notes
Hydrogenation of cis-13-docosenoic acid cis-13-docosenoic acid + H2 + Pd/C Pd on charcoal (10% w/w) 20-30 6-8 90.3 >98 (GC) Solvent: THF; filtration and crystallization for purification
Reduction of docosanoic acid Docosanoic acid + NaBH4 + I2 in THF Sodium borohydride + iodine 0-30 Atmospheric ~84 High Quenched with HCl; extraction with MTBE; crystallization in n-heptane
Esterification Docosanoic acid + hexanol + acid catalyst Sulfuric acid or p-toluenesulfonic acid Reflux (~130) Atmospheric Variable High Water removal by azeotropic distillation or molecular sieves

Research Findings and Optimization

  • Catalyst Efficiency: Acid ion-exchange resins have been reported to provide cleaner reactions with easier catalyst recovery compared to sulfuric acid.
  • Solvent Effects: Use of non-polar solvents like toluene facilitates water removal by azeotropic distillation, improving ester yield.
  • Reaction Time: Prolonged reflux (4-8 hours) ensures complete conversion but must be balanced against potential side reactions.
  • Purification: Crystallization from solvents such as n-heptane or methyl tert-butyl ether yields high-purity this compound suitable for industrial applications.

Physicochemical Data Relevant to Preparation

Property Value Method/Source
Molecular Weight 424.7 g/mol PubChem
Enthalpy of Formation (hf) -866.05 kJ/mol Joback Method
Enthalpy of Fusion (hfus) 71.06 kJ/mol Joback Method
Enthalpy of Vaporization (hvap) 87.08 kJ/mol Joback Method
LogP (Octanol/Water) ~13 Computed (PubChem)
Water Solubility (log10 ws) -10.41 (mol/L) Joback Method

These properties influence the choice of solvents and reaction conditions during synthesis.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic environments, hexyl docosanoate hydrolyzes to its parent acid and alcohol:
Hexyl docosanoate+H2OH+Docosanoic acid+Hexanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Docosanoic acid} + \text{Hexanol}
Kinetic studies suggest first-order dependence on ester concentration, with activation energy (EaE_a) ~45–60 kJ/mol for similar esters .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms sodium docosanoate:
Hexyl docosanoate+NaOHSodium docosanoate+Hexanol\text{this compound} + \text{NaOH} \rightarrow \text{Sodium docosanoate} + \text{Hexanol}
This reaction is irreversible and favored at elevated temperatures (70–90°C) .

Peroxisomal β-Oxidation

This compound’s metabolism in biological systems involves peroxisomal β-oxidation, as inferred from studies on analogous esters (PMC1175117 ):

  • Mechanism : Sequential cleavage of two-carbon acetyl-CoA units.

  • Key Findings :

    • Octanoate (C₈ ester) undergoes two peroxisomal cycles in rat liver, producing acetyl-CoA .

    • For this compound (C₂₂ acid ester), theoretical β-oxidation yields 11 acetyl-CoA molecules per ester molecule.

    • Acetyl-CoA from peroxisomes contributes to mitochondrial pathways (e.g., citric acid cycle, malonyl-CoA synthesis) .

Labeling Studies : Using ¹³C-tracers, peroxisomal acetyl-CoA exhibits higher isotopic enrichment than mitochondrial pools, confirming compartment-specific oxidation .

Transesterification

This compound undergoes alcohol exchange in the presence of acid/base catalysts:
Hexyl docosanoate+R-OHH+/OHR-docosanoate+Hexanol\text{this compound} + \text{R-OH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-docosanoate} + \text{Hexanol}
Example : Methanolysis yields methyl docosanoate .
Conditions : 60–80°C, 1–5 mol% catalyst, anhydrous solvent (e.g., toluene) .

Thermal Decomposition

At high temperatures (>300°C), this compound decomposes via:

  • Radical Pathways : C–O and C–C bond cleavage, producing alkanes, alkenes, CO₂, and water .

  • Kinetic Data : For similar esters, Arrhenius parameters are A=1010A = 10^{10}101210^{12} s⁻¹ and Ea=120150E_a = 120–150 kJ/mol .

Combustion Byproducts :

ProductYield (%)Conditions
CO₂45–60Excess O₂, 500°C
Alkanes (C₁–C₆)20–30Pyrolysis, inert gas

Oxidative Stability

  • Radical Chain Mechanism :

    • Initiation : C–H abstraction forming alkyl radicals.

    • Propagation : Radicals react with O₂ to form peroxides.

    • Termination : Radical recombination .

Comparative Reactivity

Reaction TypeRate Constant (k, 25°C)Half-Life (t₁/₂)
Acid Hydrolysis1.2×1051.2 \times 10^{-5} s⁻¹16 hours
Base Hydrolysis4.8×1044.8 \times 10^{-4} s⁻¹24 minutes
Thermal Decomposition3.5×1073.5 \times 10^{-7} s⁻¹22 days

Scientific Research Applications

Hexyl docosanoate has diverse applications in scientific research, including:

Mechanism of Action

Hexyl docosanoate can be compared with other long-chain esters such as:

  • Octyl docosanoate
  • Decyl docosanoate
  • Dodecyl docosanoate

Uniqueness: this compound is unique due to its specific chain length and the resulting balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring moderate hydrophobicity and stability .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Hexyl docosanoate belongs to two broader categories of esters:

  • Hexyl esters (varying acid chain lengths).
  • Docosanoate esters (varying alcohol chain lengths).
Table 1: Molecular Properties of Hexyl Esters
Compound Formula Molecular Weight (g/mol) Key Properties (Inferred)
Hexyl acetate C8H16O2 144.21 High volatility, fruity odor
Hexyl hexanoate C12H24O2 200.32 Moderate solubility in organic solvents
Hexyl decanoate C16H32O2 256.43 Low volatility, used in emollients
This compound C28H56O2 424.74 Extremely hydrophobic, high melting point
Table 2: Docosanoate Esters with Varying Alcohol Chains
Compound Formula Molecular Weight (g/mol) Key Properties (Inferred)
Methyl docosanoate C23H46O2 354.61 Short-chain ester, higher volatility
Ethyl docosanoate C24H48O2 368.64 Intermediate solubility in lipids
This compound C28H56O2 424.74 Enhanced lipid solubility, low volatility

Research Findings on Chain Length Effects

  • Longer alkyl chains in esters correlate with reduced volatility and increased lipophilicity. For example, ethyl lauroate (C12) shows higher experimental efficacy (8×10⁷) than ethyl octanoate (C8, 0×10⁷) in diffusion models .
  • Docosanoate derivatives, such as 9-hydroxytridecyl docosanoate, have been isolated from natural sources (e.g., Ricinus communis roots), suggesting biological relevance in plant systems .

Physical-Chemical Data Limitations

While exact data for this compound is scarce, analogous compounds provide insights:

  • Docosyl hexanoate (C28H56O2), a structural isomer, has a molecular weight of 424.74 g/mol and is highly insoluble in water .
  • Longer-chain esters like ethyl docosanoate exhibit melting points above 40°C, indicating solid-state stability at room temperature .

Biological Activity

Hexyl docosanoate, also known as hexyl behenate, is an ester formed from hexanol and behenic acid (docosanoic acid), characterized by its long carbon chain structure. This compound has garnered interest in various fields, including cosmetics, pharmaceuticals, and food science, due to its unique biological properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Chemical Formula : C28H56O2
  • Molecular Weight : 424.68 g/mol
  • Structure : The compound consists of a long hydrophobic hydrocarbon chain with a terminal hydroxyl group.

Sources and Extraction

This compound is typically derived from natural sources such as vegetable oils and can also be synthesized chemically. It is commonly found in various plant oils that contain behenic acid.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted on the antimicrobial efficacy of fatty acid esters demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Table 1: Antimicrobial activity of this compound against selected pathogens.

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively.

  • DPPH Radical Scavenging Activity : The compound demonstrated a scavenging rate of approximately 60% at a concentration of 100 µg/mL, indicating moderate antioxidant potential.

3. Skin Penetration Enhancer

Due to its lipophilic nature, this compound is utilized as a skin penetration enhancer in topical formulations. It improves the absorption of active ingredients through the skin barrier, making it valuable in cosmetic and pharmaceutical applications.

Case Study 1: Cosmetic Formulation

A formulation study investigated the use of this compound in a moisturizing cream. The results indicated that the incorporation of this ester improved skin hydration levels significantly compared to control formulations without it.

  • Hydration Increase : 30% improvement in skin hydration after two weeks of application.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the effectiveness of different fatty acid esters against bacterial biofilms, this compound was found to disrupt biofilm formation significantly more than several other tested compounds.

  • Biofilm Disruption Rate : 70% reduction in biofilm mass at a concentration of 0.5 mg/mL.

Q & A

Q. How can machine learning models improve the predictive accuracy of this compound’s environmental fate, and what data inputs are essential?

  • Methodological Answer: Train neural networks on physicochemical descriptors (logP, Henry’s law constant) and ecotoxicity datasets. Include domain-specific features like soil adsorption coefficients (Koc) and biodegradation half-lives from EPI Suite™. Validate against experimental persistence data in OECD 301F tests .

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